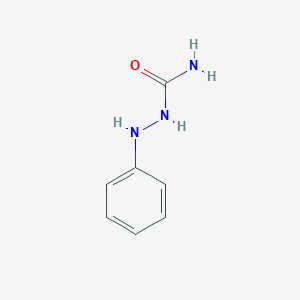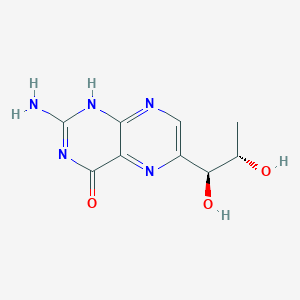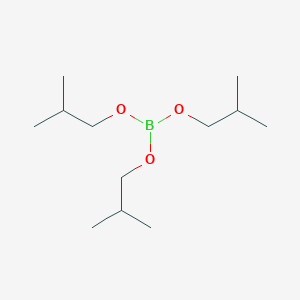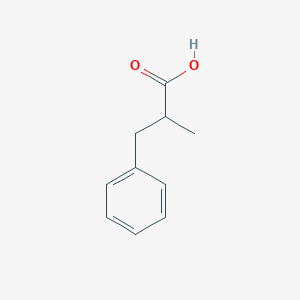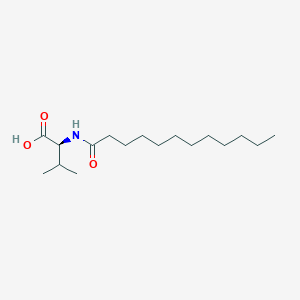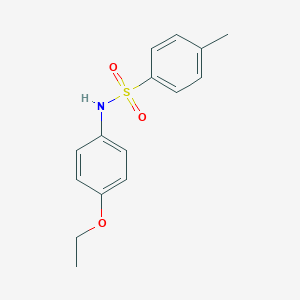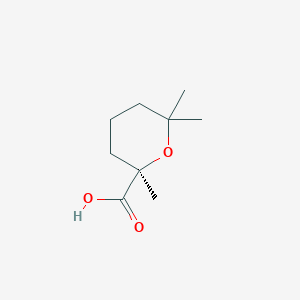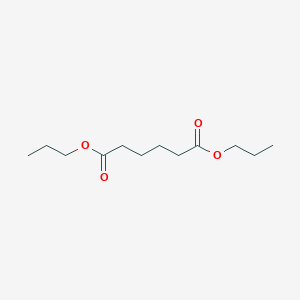
己二酸二丙酯
描述
Synthesis Analysis
The synthesis of dipropyl adipate and related compounds involves various methods, including the reaction of adipic acid with alcohols and the hydrothermal synthesis of metal-organic frameworks incorporating adipate ligands. For instance, coordination polymers with adipate acting as a tetradentate bridging ligand have been synthesized, showcasing the versatility of adipate in forming complex structures (Setifi et al., 2014).
Molecular Structure Analysis
Molecular structure analyses of compounds containing adipate units reveal diverse configurations, depending on the metal coordination geometry and the carboxylate binding modes. Hydrothermal synthesis has produced various metal adipate coordination polymers, demonstrating the influence of metal ions and adipate ligands on the resultant crystal structures (Liao et al., 2002).
Chemical Reactions and Properties
Adipate compounds participate in a variety of chemical reactions, forming complex structures with unique properties. For example, cycloheptatrienyl(dipropyl)borane undergoes equilibration with its valence tautomer, showcasing the dynamic properties of dipropyl-containing compounds (Gridnev et al., 1998).
Physical Properties Analysis
Dipropyl adipate and its analogs exhibit significant physical properties, such as density and self-diffusivity, which are essential for understanding their behavior under various conditions. Density measurements and self-diffusivity studies provide insights into the compressibility and thermal expansion of these compounds, aiding in their application in different fields (Diogo et al., 2014); (Ascenso et al., 2016).
Chemical Properties Analysis
The chemical properties of dipropyl adipate, including reactivity and interaction with other compounds, are critical for its applications. Studies on the synthesis and dynamic properties of related compounds provide valuable information on the reactivity and potential applications of dipropyl adipate in various chemical reactions (Gridnev et al., 1998).
科学研究应用
粘度测量
己二酸二丙酯 (DPA) 用于粘度测量。它是合适的粘度标准物质的候选者之一,与己二酸二甲酯 (DMA)、己二酸二乙酯 (DEA) 和己二酸二丁酯 (DBA) 一样。选择这些物质是因为它们易于获得、纯度高、热化学稳定性高,尤其是粘度值较大 . DPA 的粘度通过振动线粘度计在 (283 到 363) K 的温度范围内和高达 40 MPa 的压力下进行实验测量 .
工业应用
DPA 因其优异的热化学稳定性而被应用于各种工业应用。它被认为是工业中粘度标准物质的合适候选者 .
化学研究
DPA 因其高纯度而被用于化学研究。它是研究人员用来提高粘度测量精度的物质之一 .
材料科学
化妆品
虽然没有直接提及,但类似的化合物如己二酸二异丙酯被用于化妆品 . DPA 可能也可能在该领域有应用。
食品工业
己二酸是 DPA 的一个组成部分,它被添加到烘焙粉中使其酸化 . DPA 可能也可能在食品工业中得到应用。
作用机制
Target of Action
Dipropyl adipate, also known as Adipic Acid Dipropyl Ester, is primarily used as an emollient and skin-conditioning agent in the cosmetic industry . It targets the skin, where it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel .
Mode of Action
Dipropyl adipate interacts with the skin by forming a layer on the skin surface, which helps to slow down the loss of water from the skin surface . It also acts as a solvent, helping to dissolve and disperse other ingredients, enhancing the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
The synthesis of Dipropyl adipate involves the esterification of adipic acid with isopropanol . This process involves the reaction of the carboxylic acid groups of adipic acid with the hydroxyl groups of isopropanol to form dipropyl adipate and water as a byproduct .
Pharmacokinetics
As a topical agent, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dipropyl adipate are primarily localized to the skin. It is absorbed through the skin where it exerts its emollient and skin-conditioning effects
Result of Action
The application of Dipropyl adipate results in improved texture and feel of skincare products like lotions, creams, and sunscreens . It enhances the texture of these products and aids in the absorption of other active ingredients . This results in a smoother, softer skin surface and improved skin hydration .
Action Environment
The action of Dipropyl adipate can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the condition of the skin (e.g., dry, oily, damaged) and the presence of other ingredients in the formulation . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Dipropyl adipate is generally considered stable under normal storage conditions .
安全和危害
属性
IUPAC Name |
dipropyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOUWLLFHNBUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044511 | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light rubbing alcohol aroma | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
273.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.979-0.983 (20°) | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
106-19-4 | |
| Record name | Dipropyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3LW508W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of Dipropyl adipate on the mechanical properties of materials like glass-fiber-reinforced plastics?
A1: Research suggests that Dipropyl adipate can significantly affect the strength of materials like glass-fiber-reinforced plastics. Specifically, it has been shown to reduce the burst strength of such materials. [] For instance, in a study on a plastic motor case, Dipropyl adipate caused a maximum average loss of 79 psi in burst strength from an average of 2842 psi. [] This reduction in strength is likely due to the plasticizer's interaction with the polymer matrix, increasing its flexibility but potentially compromising its overall strength. This highlights the importance of considering the potential weakening effects of Dipropyl adipate when used in structural applications. For a deeper understanding of these interactions, further research focusing on the specific mechanisms at play is needed.
Q2: Can you elaborate on the role of Dipropyl adipate in Polylactic acid-containing aqueous dispersions?
A2: Dipropyl adipate acts as a plasticizer in Polylactic acid-containing aqueous dispersions. [] Plasticizers like Dipropyl adipate enhance the flexibility and workability of Polylactic acid by reducing the intermolecular forces between polymer chains. This results in a more pliable material that can be easily formed into films, even at room temperature. [] The inclusion of Dipropyl adipate is crucial in these dispersions, especially when aiming for transparent film formation at room temperature.
Q3: Beyond its use in plastics, are there other applications where the properties of Dipropyl adipate are being investigated?
A3: While the provided research focuses on Dipropyl adipate's role as a plasticizer, its properties are being explored in other areas as well. For instance, researchers are studying its viscosity under various temperatures and pressures (283 to 363 K and up to 40 MPa). [] Understanding these fundamental properties is crucial for applications where Dipropyl adipate might be used in high-pressure or temperature-sensitive environments. This broader investigation into its characteristics hints at the potential for Dipropyl adipate to find use beyond its traditional role as a plasticizer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





